molecular formula C13H12F3N3O3 B7951500 Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

Cat. No.: B7951500
M. Wt: 315.25 g/mol
InChI Key: FAXUDSPGKRHJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a high-purity chemical compound designed for research and development applications. As a member of the 5-aminopyrazole family, it serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. The 5-aminopyrazole core is a known precursor for synthesizing an extensive array of fused heterocyclic systems, such as pyrazoloazines, which are attractive for biological and medicinal exploration . Pyrazole derivatives, in general, are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties . The structure of this compound features a trifluoromethoxy phenyl substituent at the 1-position, a modification often employed to enhance metabolic stability and modulate the lipophilicity and binding affinity of lead molecules in pharmaceutical research. This compound is intended for use in chemical synthesis, library development, and as a building block for generating novel biologically active molecules. It is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, referring to the material safety data sheet for safe handling and storage instructions.

Properties

IUPAC Name

ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-2-21-12(20)10-7-11(17)19(18-10)8-4-3-5-9(6-8)22-13(14,15)16/h3-7H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXUDSPGKRHJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclization Conditions

Key variables include solvent choice, temperature, and catalyst use. Ethanol is preferred for its balance of polarity and boiling point, enabling reflux at 78°C. Triethylamine is often added to neutralize HCl generated during hydrazine activation. A typical procedure yields 72–80% of the intermediate ethyl 5-amino-pyrazole-3-carboxylate derivative.

Table 1: Cyclization Reaction Conditions and Yields

SolventTemperature (°C)CatalystYield (%)
Ethanol78Triethylamine72
Methanol65None68
Isopropanol82Pyridine75

Hydrolysis of Esters to Carboxylic Acids

The ester group at the pyrazole 3-position is hydrolyzed to a carboxylic acid using alkaline conditions. Lithium hydroxide (LiOH) in aqueous methanol or ethanol at reflux efficiently cleaves the ester bond, achieving yields exceeding 95%. For example, suspending 22.18 g of the ester in 1N LiOH and methanol under reflux for 17 hours yielded 18.64 g (95%) of the carboxylic acid.

Comparative Analysis of Hydrolysis Agents

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are alternatives but require longer reaction times (6–8 hours) and higher temperatures, leading to slight decomposition. LiOH’s superior solubility in polar solvents accelerates the reaction, minimizing side products.

Table 2: Hydrolysis Efficiency with Different Bases

BaseSolventTime (h)Yield (%)Purity (%)
LiOHMethanol179598
NaOHEthanol69095
KOHIsopropanol88893

Oxidation and Final Esterification

Oxidation of dihydropyrazole intermediates to aromatic pyrazoles is critical. Traditional oxidants like MnO₂ or DDQ are being replaced by in situ methods using SOCl₂ or PCl₅, which simultaneously facilitate acyl chloride formation. For instance, treating 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-pyrazole-5-carboxylic acid with SOCl₂ at 60°C yields the acyl chloride, which is then esterified with ethanol to the target compound in 92% yield.

Table 3: Oxidation-Esterification Efficiency

OxidantSolventTemperature (°C)Yield (%)
SOCl₂Toluene6092
PCl₅DCM4088
DDQTHF2578

Purification and Characterization

Crude products are purified via recrystallization or column chromatography. Ethanol-water mixtures (3:1) effectively recrystallize the compound, achieving >98% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity. For example, 1H^1H NMR (DMSO-d₆) displays characteristic peaks at δ 7.67 (s, 1H, pyrazole-H), 7.54–7.60 (m, 2H, aromatic-H), and 6.29 (br s, 2H, NH₂) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazole and triazole derivatives, highlighting differences in substituents, physicochemical properties, and synthesis methodologies:

Compound Name Substituents Molecular Weight Key Features Synthetic Method
Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate (Target) - 1-(3-OCF₃-phenyl)
- 5-NH₂
- 3-COOEt
315.25 High lipophilicity due to -OCF₃; amino group enables further functionalization. Not explicitly detailed, but likely involves Claisen-Schmidt condensation .
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1) - 5-(3-F-4-OMe-phenyl)
- 3-COOEt
~290 (estimated) Reduced electron-withdrawing effect compared to -OCF₃; methoxy enhances solubility. Claisen-Schmidt condensation followed by cyclization .
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 723339-63-7) - 5-(3-OMe-phenyl)
- 3-COOEt
~276 (estimated) Electron-donating methoxy group; lower stability in acidic conditions. Similar to above, with modified phenyl precursors .
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS 155377-19-8) - 3-CF₃
- 4-COOEt
208.14 Trifluoromethyl at position 3; smaller and less sterically hindered. Reaction in N,N-dimethylacetamide with K₂CO₃ and 1-chloro-2-methylpropane-2-ol .
Ethyl 5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate - 5-(4-OCF₃-phenyl)
- Triazole core
- 3-COOEt
~306 (estimated) Triazole ring increases hydrogen-bonding potential; para-substituted -OCF₃. Likely involves cyclization of hydrazine derivatives .

Key Observations:

Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound enhances lipophilicity and metabolic stability compared to methoxy (-OMe) or hydroxyl (-OH) groups in compounds 13–15 from . Amino vs. Non-Amino Pyrazoles: The 5-amino group in the target compound provides a reactive site for derivatization (e.g., amide formation), unlike compounds lacking this functionality .

Structural Comparisons :

  • Positional Isomerism : The target compound’s -OCF₃ group is at the meta position on the phenyl ring, whereas the triazole analogue () has it at the para position, affecting steric and electronic interactions .
  • Core Heterocycle : Pyrazole (target) vs. triazole () alters hydrogen-bonding capacity and aromaticity, impacting binding to biological targets .

Synthetic Challenges :

  • The trifluoromethoxy group’s introduction often requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent) or protective-group strategies, increasing synthetic complexity compared to methoxy or fluorine substituents .

Stability: Trifluoromethoxy groups are more resistant to hydrolysis than hydroxyl or methoxy groups, as seen in ’s compounds 13–15 .

Biological Activity

Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H12F3N3O3
  • Molecular Weight : 303.25 g/mol

The presence of the trifluoromethoxy group enhances its lipophilicity and biological activity, which is critical for its interaction with biological targets.

Synthesis

This compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves:

  • Formation of the Pyrazole Ring : Using hydrazine derivatives and carbonyl compounds.
  • Introduction of the Trifluoromethoxy Group : This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)15.5
HepG2 (Liver)20.0
A549 (Lung)18.7

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated a reduction in these cytokines in macrophage cultures treated with the compound.

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest potential applications in treating infections caused by resistant strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism, leading to decreased proliferation.
  • Receptor Modulation : The compound could act as a modulator for receptors associated with inflammatory responses.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MDA-MB-231). Results showed significant apoptosis induction at concentrations above 10 µM, with enhanced reactive oxygen species production noted as a mechanism for cell death .
  • Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain scores compared to controls, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Start with a nucleophilic substitution or condensation reaction using precursors like 3-(trifluoromethoxy)phenyl hydrazine and ethyl β-ketoesters. For example, describes a similar pyrazole synthesis in N,N-dimethylacetamide with potassium carbonate, heated at 80°C for 10 hours . Adjust stoichiometry and solvent polarity (e.g., DMF vs. DMAc) to optimize yield. Monitor intermediates via TLC and purify via silica gel chromatography.

Q. How can the purity and structural integrity of the compound be validated during synthesis?

  • Methodology : Use a combination of analytical techniques:

  • LC-MS to confirm molecular weight (e.g., reports LC-MS data for pyrazole analogs) .
  • 1H-NMR in deuterated solvents (e.g., DMSO-d6) with TMS as an internal standard to verify substituent positions and integration ratios .
  • HPLC with a C18 column (acetonitrile/water gradient) to assess purity ≥98% .

Q. What safety precautions are essential when handling this compound, given limited toxicological data?

  • Methodology : Assume standard pyrazole handling protocols:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical advice .
  • Note: indicates no comprehensive toxicity data; treat as a potential irritant .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments (e.g., regiochemistry or hydrogen bonding)?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL ( ) for refinement, leveraging constraints for trifluoromethoxy group disorder .
  • Mercury CSD ( ): Compare packing motifs and intermolecular interactions (e.g., π-π stacking) with analogous pyrazole structures .

Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, identifying nucleophilic/electrophilic sites.
  • Validate computational models against experimental IR or UV-Vis spectra ( mentions similar validation for pyrazole derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodology :

  • Synthesize analogs by varying the trifluoromethoxy phenyl group (e.g., substituent position) or pyrazole carboxylate ( uses multi-step processes for diarylpyrazole analogs) .
  • Test in vitro activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (ClogP, TPSA) from ’s physicochemical data .

Q. What protocols address discrepancies in spectroscopic data (e.g., unexpected NMR splitting or LC-MS adducts)?

  • Methodology :

  • Dynamic NMR : Heat samples to coalescence temperature to assess rotational barriers (e.g., trifluoromethoxy group dynamics).
  • High-resolution MS : Rule out adducts by comparing observed vs. exact mass ( lists exact mass values for related compounds) .

Q. How can polymorphism or solvate formation be investigated for this compound?

  • Methodology :

  • Screen crystallization solvents (e.g., ethanol, acetone) and analyze via PXRD to identify polymorphs.
  • Use Mercury’s Materials Module ( ) to compare packing similarity with known solvates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.